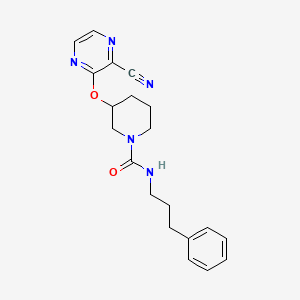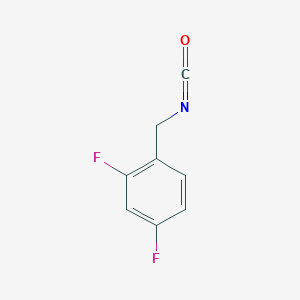![molecular formula C22H26N4O3 B2519095 5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-72-6](/img/structure/B2519095.png)
5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione" is a complex organic molecule that appears to be related to a family of heterocyclic compounds with potential applications in various fields such as materials science and medicinal chemistry. The structure of the compound suggests the presence of a pyrimidoquinoline core, substituted with a dimethylamino group and additional trimethyl groups.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported through various methods. For instance, one-pot condensation reactions have been employed to synthesize similar pyrimidoquinoline derivatives using 5-aminouracil, aldehydes, and dimedone under microwave irradiation without a catalyst . Additionally, a facile entry into new heterocyclic systems has been achieved starting from 2-dimethylaminooxazolo[5,4-d]pyrimidine-4,6-diones, reacting with aromatic amines followed by dehydrogenative cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using Density Functional Theory (DFT) calculations. Spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV-Visible spectroscopy, along with mass spectral analysis, have been used to characterize these molecules . Theoretical calculations can provide insights into the molecular geometry, electronic properties, and composition of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various analyses. For example, the local reactivity descriptors indicate potential reactive sites for nucleophilic attack . The study of hyperconjugative interactions and natural bond orbital (NBO) analysis can reveal information about intermolecular electronic interactions and their stabilization energies .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, revealing interesting behaviors such as nonlinear optical properties and thermodynamic stability at different temperatures . The electric dipole moment, polarizability, and first static hyperpolarizability values have been calculated, indicating the potential of these compounds for applications in nonlinear optics . Additionally, the basicity and luminescence properties of benzoquinoline derivatives have been studied, which could provide insights into the properties of the compound .
Applications De Recherche Scientifique
Spectral Analysis and Quantum Chemical Studies
Research by Fatma et al. (2015) focused on the synthesis and characterization of a compound similar to the one . The study employed various spectroscopic techniques and quantum chemical studies to analyze the molecular geometry and electronic properties. The research found significant nonlinear optical behavior in the compound, indicating potential applications in photonic and electronic devices.
Study of Molecular Structure
A study by Trilleras et al. (2017) explored the molecular structure of similar benzo[g]pyrimido[4,5-b]quinoline derivatives. The research employed computational and experimental techniques to understand the geometry and thermodynamic properties of these compounds. The findings have implications for designing new materials with specific electronic and structural properties.
Synthesis and Crystal Structures
In 2009, Watermeyer et al. reported the synthesis and crystal structure analysis of pharmacologically relevant compounds that include structures similar to the chemical . The study provides insights into the synthesis strategies and molecular arrangements of such compounds, which is essential for drug design and development.
Oxidative Alkylamination Studies
Research conducted by Gulevskaya et al. (2008) explored oxidative alkylamination of azinones, a process relevant to the synthesis of compounds like 5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione. This study contributes to the understanding of chemical reactions and processes for synthesizing such complex molecules.
Fluorescent Proton Sponge Analogues
A 2016 study by Pozharskii et al. investigated 10-dimethylamino derivatives of benzo[h]quinoline, which bear structural similarities to the compound . This research provides insights into the fluorescence and basicity of such compounds, suggesting potential applications in sensing and imaging technologies.
Mécanisme D'action
Biochemical Pathways
The downstream effects of these interactions can include changes in cellular function and behavior .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body .
Result of Action
For example, in the context of Dravet Syndrome, a form of epilepsy, STK981178 has shown promising results, including reductions in convulsive seizure frequency and improvements in cognition and behavior .
Propriétés
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)10-14-17(15(27)11-22)16(12-6-8-13(9-7-12)25(3)4)18-19(23-14)26(5)21(29)24-20(18)28/h6-9,16,23H,10-11H2,1-5H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHXZWYCALOCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)

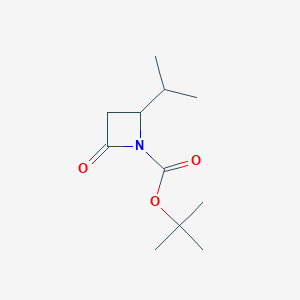
![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)

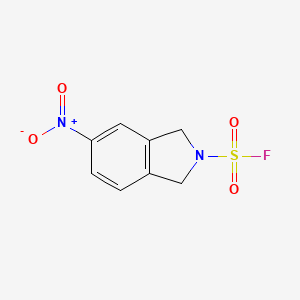
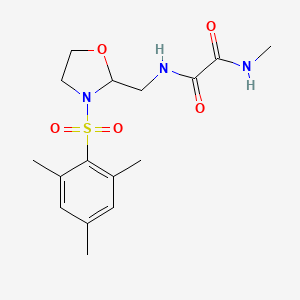
![3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2519026.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519027.png)
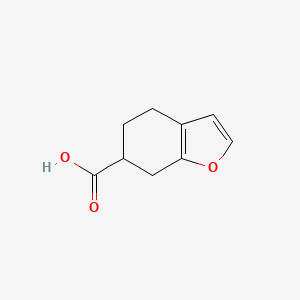
![N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2519030.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2519032.png)
